1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorobenzyl group and at position 4 with a 2-methylimidazole moiety. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including kinase inhibition, antimicrobial action, and anticancer properties .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6/c1-11-18-6-7-22(11)15-14-8-21-23(16(14)20-10-19-15)9-12-2-4-13(17)5-3-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIUQUQOPGGMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 2-methyl-1H-imidazol-1-yl group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that include a 4-chlorobenzyl group and a 2-methyl-1H-imidazol-1-yl moiety . Its molecular formula is , indicating a composition of carbon, hydrogen, chlorine, and nitrogen atoms. The structural complexity allows for diverse chemical reactivity and potential interactions with biological macromolecules.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, studies evaluating similar compounds have shown promising results against various cancer cell lines. Notably, certain derivatives demonstrated high efficacy with mean GI50 values indicating potent anticancer activity:
| Compound | Mean GI50 (μM) | Target Cancer Cell Lines |
|---|---|---|
| Compound 8 | 1.30 | A375 (melanoma) |
| Compound 12 | 1.43 | HCT116 (colon carcinoma) |
| Compound 14 | 2.38 | HeLa (cervical carcinoma) |
| Compound 17 | 2.18 | Multiple lines |
These compounds were found to induce apoptosis and inhibit human topoisomerase IIα, highlighting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties. In vitro studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant activity against both bacterial and fungal strains. For example:
| Compound | Antimicrobial Activity | Tested Organisms |
|---|---|---|
| Compound A | Strong inhibition | E. coli, S. aureus |
| Compound B | Moderate inhibition | C. albicans |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy .
Mechanistic Studies
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The pharmacological profile of pyrazolo[3,4-d]pyrimidines is highly dependent on substituents at positions 1 and 4. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Pharmacological Activities
- Kinase Inhibition : The target compound shares structural similarities with 1NA-PP1 and 2MB-PP1, which selectively inhibit PKC isoforms . The imidazole group in the target may mimic ATP-binding motifs in kinases.
- Antimicrobial Action: Benzothiazole-substituted derivatives (e.g., compound 3a in ) exhibit activity against P. aeruginosa and C. albicans, highlighting the role of aromatic substituents in microbial targeting.
- Anti-inflammatory Potential: Derivatives like 3j () show COX-2 inhibition and gastrointestinal safety, suggesting structural flexibility for NSAID-like applications.
Key Research Findings
Substituent Impact on Bioactivity
- Chlorobenzyl Groups : Enhance lipophilicity and binding to hydrophobic kinase pockets (e.g., PKC) .
- Imidazole vs. Piperazinyl Groups : Imidazole may offer metal-binding capacity (e.g., Zn²⁺ in enzymes), whereas piperazinyl groups improve solubility and pharmacokinetics .
- Benzothiazole Moieties : Increase antimicrobial potency via membrane disruption or enzyme inhibition .
Computational Insights
- Collision Cross Section (CCS) : For 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, CCS values (181–190 Ų) suggest moderate cellular permeability .
Biological Activity
1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by a unique structural framework that includes a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and anti-inflammatory agent.
Structural Characteristics
The compound's structure features:
- A pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.
- A 4-chlorobenzyl group that may enhance its interaction with biological targets.
- A 2-methyl-1H-imidazol-1-yl moiety , contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a range of biological activities:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to act as ATP mimetics in kinase inhibition, which is crucial in cancer therapy .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds in this class have demonstrated significant inhibition of prostaglandin synthesis, which is pivotal in reducing inflammation .
Synthesis and Evaluation
The synthesis of this compound typically involves condensation reactions and electrophilic substitutions. The pharmacological evaluation includes:
- In vitro assays to assess cytotoxicity against various cancer cell lines.
- In vivo studies to evaluate efficacy and safety profiles.
Case Studies
Several case studies have documented the biological activities of related compounds:
| Compound | Activity | Reference |
|---|---|---|
| Allopurinol | Xanthine oxidase inhibitor; used for gout | |
| 5-Amino derivatives | Anti-inflammatory; prostaglandin inhibition | |
| Ibrutinib | BTK inhibitor; approved for B-cell cancers |
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : Mimicking ATP binding sites in kinases allows for selective inhibition of oncogenic pathways.
- Prostaglandin Synthesis Inhibition : Reducing the levels of inflammatory mediators through enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Nucleophilic substitution : React pyrazolo[3,4-d]pyrimidine precursors (e.g., 4-chlorobenzyl chloride) with substituted imidazoles in polar aprotic solvents (e.g., acetonitrile) using a base like K₂CO₃ to facilitate deprotonation and coupling .
- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of core to substituent), temperature (60–80°C), and reaction time (12–24 hours) to maximize yield. Monitor via TLC or HPLC .
- Purification : Use recrystallization from ethanol or acetonitrile to isolate high-purity crystals .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of the compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for benzyl/imidazole groups) and methyl/chloro substituents .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in imidazole rings) .
Q. How can thermal stability be assessed, and what parameters influence degradation?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere). Degradation onset >200°C suggests stability for biological assays .
- Differential Thermal Analysis (DTA) : Identify exothermic/endothermic events (e.g., melting points, decomposition) .
- Factors Influencing Stability : Substituent electron-withdrawing effects (e.g., 4-chlorobenzyl enhances stability via steric hindrance) .
Advanced Research Questions
Q. How can researchers design pyrazolo[3,4-d]pyrimidine derivatives for enhanced biological activity, and what substituent effects should be prioritized?
- Methodological Answer :
- Substituent Selection : Introduce electron-donating groups (e.g., methoxy) on aryl rings to improve solubility, or fluorinated groups to enhance metabolic stability .
- Bioisosteric Replacement : Replace imidazole with morpholine or piperazine to modulate target binding (e.g., kinase inhibition) .
- SAR Analysis : Synthesize analogs (e.g., urea/thiourea derivatives) and compare IC₅₀ values in enzyme assays to identify critical substituents .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Metabolic Profiling : Perform microsomal stability studies to differentiate intrinsic activity from metabolic interference .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., binding free energy calculations) to explain divergent results .
Q. How can reaction conditions be optimized for intermediates like 2-chloro-1-(4-(pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one?
- Methodological Answer :
- Solvent Choice : Use DMF or THF for solubility of polar intermediates; anhydrous conditions prevent hydrolysis .
- Catalysis : Add NaOAc (1 equiv) to neutralize HCl byproducts during chloroacetylation .
- Workup : Quench reactions on ice to precipitate intermediates, followed by vacuum filtration and washing with cold ether .
Q. What are the best practices for crystallization and purification of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Solvent Pairing : Use ethanol/water or acetonitrile/ethyl acetate for gradual crystallization. Slow cooling (0.5°C/min) reduces amorphous byproducts .
- Seeding : Introduce pre-formed microcrystals to induce uniform crystal growth .
- Purity Validation : Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% theoretical) .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., JAK2) with PyMOL visualization .
- QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity of new derivatives .
- ADMET Prediction : Employ SwissADME to estimate permeability (LogP <5) and toxicity (e.g., Ames test alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
